molecular formula C21H21N3O4 B2725624 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941904-06-9

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2725624
CAS No.: 941904-06-9
M. Wt: 379.416
InChI Key: CHQNNMLRKOMPQV-UHFFFAOYSA-N
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Description

The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a furan-2-yl moiety at position 2, and an oxolane (tetrahydrofuran)-derived amino group at position 4.

Properties

IUPAC Name

2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-5-2-3-7-18(14)26-13-16-8-9-19(27-16)21-24-17(11-22)20(28-21)23-12-15-6-4-10-25-15/h2-3,5,7-9,15,23H,4,6,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQNNMLRKOMPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as tetrahydrofuran derivatives and furan derivatives, followed by their coupling under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and oxazole rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole-4-carbonitrile Derivatives

5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile ()
  • Core Structure : 1,3-oxazole-4-carbonitrile.
  • Substituents: Position 2: 5-[(4-methoxyphenoxy)methyl]furan-2-yl. Position 5: 4-fluorobenzylamino.
  • Molecular Formula : C₂₃H₁₈FN₃O₄.
  • Molar Mass : 419.412 g/mol.
  • The oxolane-derived amino group in the target compound may improve solubility compared to the fluorobenzyl group in this analog .
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile ()
  • Core Structure : 1,3-oxazole-4-carbonitrile.
  • Substituents: Position 2: 2-methoxyphenoxymethyl. Position 5: 2-(3,4-dimethoxyphenyl)ethylamino.
  • Molecular Formula : C₂₂H₂₃N₃O₅.
  • Molar Mass : 409.44 g/mol.
  • Key Differences: The target compound’s oxolane-derived amino group replaces the ethyl-linked dimethoxyphenyl group, reducing steric hindrance and possibly altering receptor binding .

Pyrimidine-5-carbonitrile Derivatives ()

4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile
  • Core Structure : Pyrimidine-5-carbonitrile.
  • Substituents: Thiazole and morpholinosulfonylphenyl groups.
  • Key Differences: The pyrimidine core (vs. oxazole) offers distinct electronic properties, affecting π-π stacking and hydrogen-bonding capabilities. The morpholinosulfonyl group introduces strong electron-withdrawing effects, unlike the oxolane group in the target compound .

Pyrazole-4-carbonitrile Derivatives (–6)

  • 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): Core Structure: Pyrazole-4-carbonitrile. Substituents: Thio-linked oxadiazole. Key Differences:
  • The pyrazole core (vs.
  • The thioether linkage in this compound contrasts with the ether-linked furan in the target, impacting metabolic stability .

Structural and Functional Comparison Table

Compound Name (Core) Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound 1,3-oxazole 2-methylphenoxymethyl-furan, oxolane-methylamino C₂₁H₂₀N₄O₄ 416.41* Balanced lipophilicity, moderate solubility
5-[(4-Fluorobenzyl)amino]-... () 1,3-oxazole 4-methoxyphenoxymethyl-furan, 4-fluorobenzylamino C₂₃H₁₈FN₃O₄ 419.41 Higher aromaticity, reduced solubility
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-... () 1,3-oxazole 2-methoxyphenoxymethyl, 3,4-dimethoxyphenethylamino C₂₂H₂₃N₃O₅ 409.44 Bulky substituents, potential CNS activity
4-(Thiazol-5-yl)pyrimidine-5-carbonitrile () Pyrimidine Thiazole, morpholinosulfonylphenyl C₁₈H₁₈N₆O₃S₂ 430.50 Electron-withdrawing groups, high reactivity

*Estimated based on structural similarity.

Key Research Findings

  • Amino Group Flexibility: The oxolane-derived amino group introduces conformational flexibility, which may improve binding to flexible protein pockets compared to rigid aromatic amines .
  • Synthetic Feasibility: Furan-carbonitrile synthesis () suggests moderate yields (~70%) for the target’s furan moiety, though steric effects from 2-methylphenoxy may require optimization .

Biological Activity

The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule characterized by its unique structural features, including a furan ring, an oxazole moiety, and a carbonitrile functional group. This article delves into its biological activity, exploring its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C21H21N3O4, with a molecular weight of 379.416 g/mol. The intricate arrangement of functional groups may influence its reactivity and interactions with biological targets. The structural features are summarized in the following table:

Compound Name Structural Features Biological Activity
This compoundFuran ring, oxazole moiety, carbonitrile groupAnticancer, antimicrobial potential
5-Amino-3-methyl-1,2-oxazole-4-carbonitrileContains an oxazole and carbonitrileAntiviral properties
3-Methylphenyl oxazole derivativesAromatic systems with oxazoleAntimicrobial activity
Furan-based compoundsFuran ring with various substituentsPotential anticancer effects

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, studies have shown that derivatives of oxazoles can interfere with microtubule formation, a critical mechanism in cancer cell proliferation. A notable study evaluated the antiproliferative activity of various oxazole derivatives against human tumor cell lines, revealing that certain modifications to the oxazole structure significantly enhanced their efficacy (e.g., substituting methyl groups with electron-withdrawing groups) .

In particular, the compound's unique combination of an oxazole ring with a furan moiety and a carbonitrile group may enhance its biological efficacy compared to structurally similar compounds. The presence of these functional groups likely contributes to its ability to induce cytotoxic effects selectively in tumor cells while sparing normal cells.

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Similar furan and oxazole derivatives have been documented for their antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. Compounds exhibiting similar structural motifs have shown effectiveness against various strains of bacteria and fungi .

Case Studies and Research Findings

  • Antiproliferative Activity Study : A study involving a series of oxazole derivatives demonstrated that modifications at specific positions on the aromatic rings significantly affected their antiproliferative activities against cancer cell lines . For example, one derivative exhibited up to a 358-fold increase in potency compared to its parent compound.
  • Cytotoxicity Evaluation : In vitro tests conducted on peripheral blood lymphocytes indicated that several active compounds derived from similar frameworks had low toxicity levels (IC50 > 10 μM), suggesting a favorable therapeutic index for potential anticancer applications .
  • Mechanistic Insights : Research has also focused on understanding the mechanism of action of these compounds. For instance, studies have shown that certain oxazoles can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

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